![molecular formula C12H10N2O2 B15097086 6-Methyl-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B15097086.png)
6-Methyl-[2,3'-bipyridine]-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and materials science. This compound features a bipyridine core with a methyl group at the 6-position and a carboxylic acid group at the 5-position, making it a versatile ligand in coordination chemistry and a valuable intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Negishi coupling, which uses organozinc reagents and palladium catalysts to achieve the desired bipyridine structure . These reactions are usually carried out under mild conditions and provide high yields.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs continuous flow reactors to enhance reaction efficiency and scalability. The use of homogeneous and heterogeneous catalytic systems allows for the optimization of reaction conditions, reducing the need for extensive purification steps . Additionally, electrochemical methods have been explored for the synthesis of bipyridine derivatives, offering an environmentally friendly alternative to traditional chemical methods .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The reactions are typically carried out under mild to moderate conditions, ensuring high selectivity and yield.
Major Products
The major products formed from these reactions include bipyridinium salts, alcohols, aldehydes, and various substituted bipyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes that can participate in various catalytic cycles . The bipyridine core acts as a bidentate ligand, binding to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, enhancing its catalytic activity . The carboxylic acid group can also participate in hydrogen bonding and other non-covalent interactions, further stabilizing the complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Methyl-[2,3’-bipyridine]-5-carboxylic acid include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of viologens, which are important in electrochemical applications.
6,6’-Dimethyl-2,2’-bipyridine: A derivative with two methyl groups, providing increased steric hindrance and unique electronic properties.
Uniqueness
6-Methyl-[2,3’-bipyridine]-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the carboxylic acid group allows for additional functionalization and interaction with other molecules, making it a versatile building block in organic synthesis and coordination chemistry .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-methyl-6-pyridin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-10(12(15)16)4-5-11(14-8)9-3-2-6-13-7-9/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
OUVLRIFJAHFUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C2=CN=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


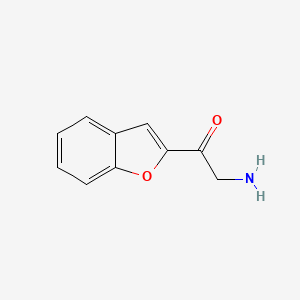
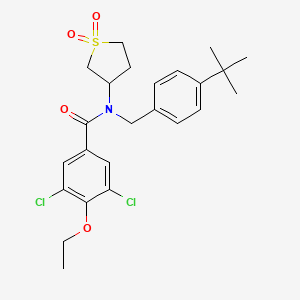

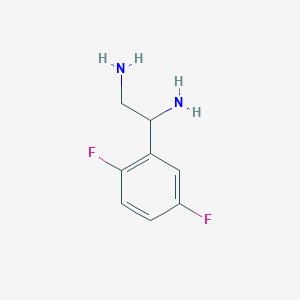
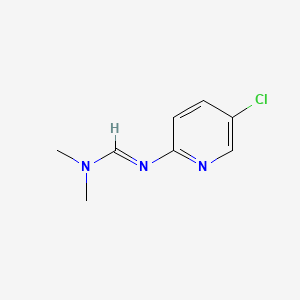
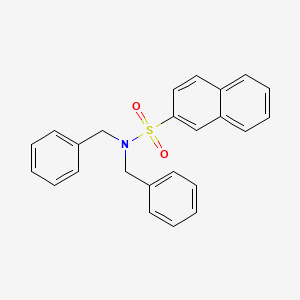
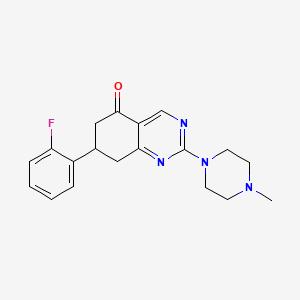
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol](/img/structure/B15097039.png)
![2,5-dichloro-N-{3-[(4-ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15097043.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15097045.png)
![1-(2,5-dichlorobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097050.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B15097062.png)
![Pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15097069.png)
![4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B15097082.png)
